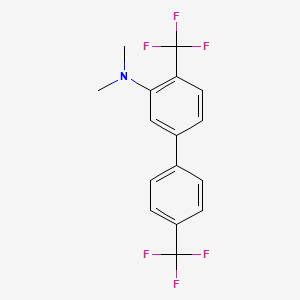
(4,4'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with trifluoromethyl groups and a dimethylamine functional group, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the trifluoromethylation of biphenyl intermediates using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The dimethylamine group can be introduced through nucleophilic substitution reactions using dimethylamine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Dimethylamine, alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The dimethylamine group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects[6][6].
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethylbiphenyl: Lacks the dimethylamine group, making it less versatile in certain chemical reactions.
Bis(trifluoromethyl)benzidine: Contains two trifluoromethyl groups and two amino groups, offering different reactivity and applications.
Uniqueness
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its unique combination of trifluoromethyl and dimethylamine groups, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H13F6N |
|---|---|
Peso molecular |
333.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)14-9-11(5-8-13(14)16(20,21)22)10-3-6-12(7-4-10)15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
LPSBVOKDWHNPGL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


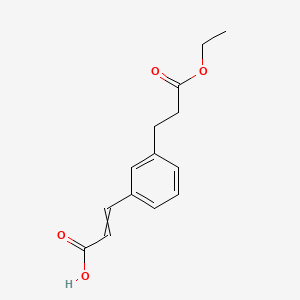
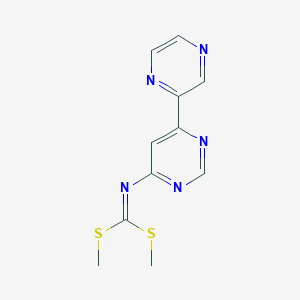
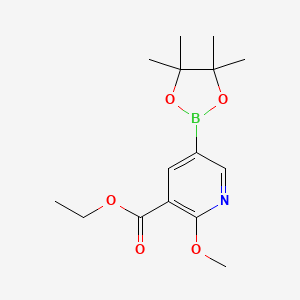
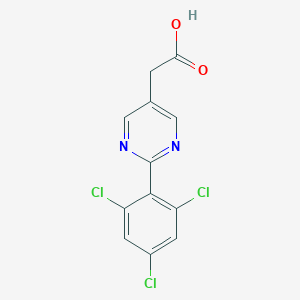
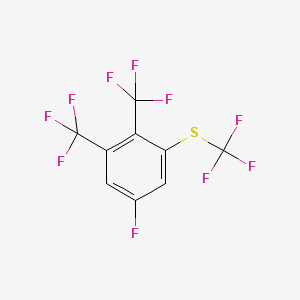
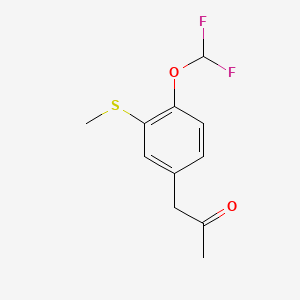

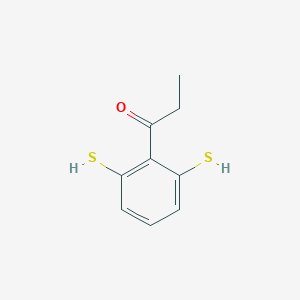
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)

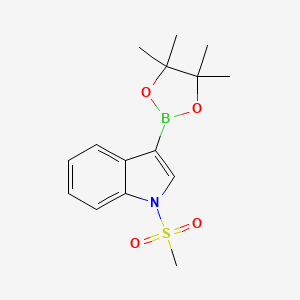
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)

